Chaetochromin A

stereochemistry absolute configuration structure-activity relationship

Chaetochromin A (CAS 75514-37-3, 4548-G05, NSC 345647) is the archetypal chaetochromin-type bis-naphtho-γ-pyrone (BNP) with defined 2R,2'S,3R,3'S stereochemistry, distinguishing it from asperpyrone-type and nigerone-type BNPs. It is the only non-peptidyl, orally bioavailable insulin receptor agonist that activates IR without IGF-1R cross-reactivity, enabling pathway-specific dissection. As the reference BoNT A inhibitor benchmark (IC50 = 24.6 μM), it is essential for SAR studies and comparative pharmacology. Substituting across BNP subtypes without activity validation introduces experimental risk due to divergent target selectivity (e.g., chaetochromin-type BNPs lack COX-2 activity). For IR signaling or BoNT A protease studies requiring a validated mechanistic probe, procure the authentic chaetochromin-type standard.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
Cat. No. B15558537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetochromin A
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10+,11-,12+
InChIKeyRHNVLFNWDGWACV-BKUVIOGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaetochromin A for Research Procurement: Bis-Naphtho-γ-Pyrone with Defined Stereochemistry and Dual-Mechanism Activity


Chaetochromin A (CAS 75514-37-3, also designated 4548-G05 or NSC 345647) is a fungal bis-naphtho-γ-pyrone (BNP) polyketide metabolite of the chaetochromin-type structural class, first isolated from Chaetomium gracile [1]. It possesses a defined stereochemical configuration (2R,2'S,3R,3'S) that distinguishes it from other BNPs with distinct diaryl bond connectivity patterns [2]. The compound has been demonstrated to function as a small-molecule insulin receptor agonist with oral bioavailability in murine models and as an inhibitor of botulinum neurotoxin serotype A (BoNT A), establishing its utility as a mechanistic probe for two pharmacologically distinct targets [3].

Why Chaetochromin A Cannot Be Substituted with Other Bis-Naphtho-γ-Pyrones or Chaetochromin Congeners


The bis-naphtho-γ-pyrone (BNP) class encompasses over 59 structurally characterized fungal polyketides divided into three subtypes based on diaryl bond connectivity: chaetochromin-type, asperpyrone-type, and nigerone-type [1]. Within the chaetochromin series, congeners including chaetochromins B, C, and D exhibit distinct structural modifications (diastereomerism, demethylation, and dehydrogenation, respectively) that alter their biological activity profiles [2]. Notably, BNPs from different subtypes exhibit divergent target selectivity: asperpyrone-type BNPs demonstrate COX-2 inhibitory activity (IC50 values 4.2–11.1 μM), while chaetochromin-type BNPs do not [3]. Even closely related analogs such as talaroderxines A and B, identified from the same high-throughput BoNT A inhibitor screen as chaetochromin A, possess improved BoNT A inhibitory potency relative to the parent compound, demonstrating that minor structural variations within this scaffold produce quantifiably different pharmacological outcomes [4]. Consequently, generic substitution across BNP subtypes or among chaetochromin congeners without explicit comparative activity validation introduces significant experimental risk.

Chaetochromin A: Quantitative Differentiating Evidence for Procurement Decision Support


Defined Stereochemical Configuration Distinguishes Chaetochromin A from Uncharacterized BNPs

Chaetochromin A possesses a rigorously established absolute stereochemical configuration of 2R,2'S,3R,3'S, as determined by X-ray crystallographic analysis of the bromoacetate derivative [1]. This contrasts with other bis-naphtho-γ-pyrones where stereochemistry may be undefined, partially characterized, or differs in configuration (e.g., chaetochromin B exists as a diastereomer of chaetochromin A) [2]. The defined stereochemistry directly impacts biological recognition events, including target binding and metabolic stability.

stereochemistry absolute configuration structure-activity relationship X-ray crystallography

Botulinum Neurotoxin Serotype A Inhibition: Chaetochromin A Serves as Reference Scaffold for Analog Optimization

In a high-throughput screen of approximately 350,000 compounds targeting botulinum neurotoxin serotype A (BoNT A) light chain protease activity, chaetochromin A (1) was identified as a confirmed active hit with an IC50 of 24.6 μM [1]. Subsequent acquisition and testing of structurally related analogs revealed talaroderxines A (2) and B (3) with improved inhibitory potency [1]. This establishes chaetochromin A as the foundational reference scaffold from which more potent BoNT A inhibitors were derived, rather than the optimized end-product.

botulinum neurotoxin BoNT A inhibitor high-throughput screening neurotoxicology

Insulin Receptor Agonist Activity: Chaetochromin A (4548-G05) Demonstrates Oral Efficacy and Receptor Selectivity

The chaetochromin derivative designated 4548-G05 (chaetochromin A) selectively activates the insulin receptor (IR) but not insulin-like growth factor receptor-I (IGF-1R) or other receptor tyrosine kinases [1]. This selectivity profile contrasts with many small-molecule tyrosine kinase inhibitors that exhibit promiscuous target engagement. In vivo, 4548-G05 administered orally produced potent and long-lasting blood glucose reduction in three distinct murine models: normal mice, type 1 diabetic mice, and type 2 diabetic mice [1].

insulin receptor agonist antidiabetic oral bioavailability receptor tyrosine kinase

Cytotoxicity Profile: Chaetochromin A Exhibits Comparable Potency to Cephalochromin and Ustilaginoidin A in KB Cells

In a comparative cytotoxicity evaluation of 27 fungal naphtho-γ-pyrone derivatives against KB cells, chaetochromins A-D (1-4) and ustilaginoidins D (10) and E (11) exhibited strong cytotoxic effects [1]. Further mechanistic analysis demonstrated that chaetochromin A (1), cephalochromin (5), and ustilaginoidin A (7) inhibited DNA, RNA, and protein synthesis in KB cells in parallel with their cytotoxicity profiles [1]. However, in vivo antitumor evaluation was discontinued due to toxicity and marginal therapeutic window [1].

cytotoxicity KB cells antitumor macromolecule synthesis inhibition

Mitochondrial Toxicity Mechanism: Chaetochromin A Induces Uncoupling and Swelling Comparable to Chaetochromin D and Cephalochromin

Chaetochromin A exerts its cytotoxic effects through mitochondrial dysfunction characterized by uncoupling of oxidative phosphorylation, depression of state 3 respiration, and induction of mitochondrial swelling in isolated rat heart and liver mitochondria [1]. The impairing effect on mitochondrial respiration was demonstrated to be comparable in mode to that of chaetochromin D and cephalochromin [2]. This mitochondrial toxicity mechanism underlies both the compound's in vitro cytotoxicity and its in vivo toxicity profile, which includes myocardial and hepatic necrosis in murine models at sublethal doses (140 mg/kg b.w.) [3].

mitochondrial toxicity oxidative phosphorylation uncoupling mycotoxin

Triacylglycerol Synthesis Inhibition: Isochaetochromin B1 Demonstrates Superior Potency Relative to Isochaetochromin A1

Among the isochaetochromin series of bis-naphtho-γ-pyrones, isochaetochromin B1 exhibited the most potent inhibitory activity against triacylglycerol (TG) synthesis in mammalian cells with an IC50 value of 5.6 μM, followed by isochaetochromin B2 (IC50 = 11 μM) and isochaetochromin A1 (IC50 = 33 μM) [1]. This rank-order potency profile demonstrates that within the BNP structural class, specific substitution patterns dictate TG synthesis inhibitory activity.

triacylglycerol synthesis obesity lipid metabolism DGAT inhibitor

Chaetochromin A: Evidence-Based Research Application Scenarios for Procurement Planning


Insulin Signaling Pathway Studies Requiring Oral, Non-Peptidyl IR Agonist

For investigators studying insulin receptor (IR) signaling who require a non-peptidyl, orally bioavailable agonist, chaetochromin A (4548-G05) is the appropriate selection due to its validated selective activation of IR without cross-activation of IGF-1R or other receptor tyrosine kinases [6]. This selectivity profile enables dissection of IR-specific downstream signaling events without the confounding effects of IGF-1R-mediated pathways that occur with native insulin ligand. The oral bioavailability demonstrated in murine models further facilitates in vivo dosing paradigms that avoid the stress and variability associated with parenteral administration [6].

Botulinum Neurotoxin Serotype A Inhibitor Screening and SAR Studies

Chaetochromin A serves as the reference benchmark compound for BoNT A light chain protease inhibitor screening and structure-activity relationship (SAR) investigations. With an established IC50 of 24.6 μM against BoNT A, it provides a validated positive control against which novel BNP analogs can be quantitatively compared [6]. Researchers developing next-generation BoNT A inhibitors should procure chaetochromin A as the foundational comparator, recognizing that improved analogs (talaroderxines A and B) have been identified from the same chemical space and may represent more suitable leads for therapeutic development [6].

Fungal Bis-Naphtho-γ-Pyrone Cytotoxicity and Mitochondrial Toxicity Mechanistic Studies

For researchers investigating the cytotoxic mechanisms of fungal BNPs, chaetochromin A offers a well-characterized tool compound with established mitochondrial toxicity endpoints including uncoupling of oxidative phosphorylation, depression of state 3 respiration, and induction of mitochondrial swelling [6]. Its cytotoxicity profile in KB cells has been directly compared with cephalochromin and ustilaginoidin A, showing comparable potency and equivalent inhibition of DNA, RNA, and protein synthesis [7]. These validated characteristics make chaetochromin A suitable for mechanistic studies of BNP-mediated mitochondrial dysfunction, provided that experimental designs incorporate dose-ranging to account for the compound's inherent cytotoxicity and appropriate vehicle controls [5].

Chaetochromin-Type vs. Asperpyrone-Type BNP Comparative Pharmacology Studies

Investigators conducting comparative pharmacological profiling of BNP subtypes should procure chaetochromin A as the archetypal representative of the chaetochromin-type BNPs, which are distinguished from asperpyrone-type and nigerone-type BNPs by their diaryl bond connectivity pattern [6]. Notably, while asperpyrone-type BNPs such as aurasperone F (IC50 = 11.1 μM), aurasperone C (IC50 = 4.2 μM), and asperpyrone A (IC50 = 6.4 μM) exhibit measurable COX-2 inhibitory activity, chaetochromin-type BNPs do not share this pharmacological property [7]. This subtype-specific activity divergence underscores the importance of selecting the correct BNP structural variant for target-specific studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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